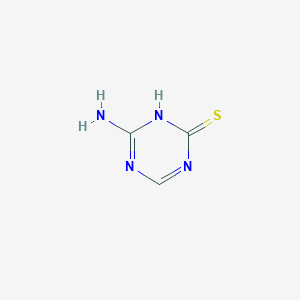

4-Amino-1,3,5-triazine-2-thiol

Descripción

Contextualization within Heterocyclic Chemistry Research

Heterocyclic chemistry is a vast and vital branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. Within this domain, nitrogen-containing heterocycles are of paramount importance due to their widespread presence in natural products, pharmaceuticals, and functional materials. 4-Amino-1,3,5-triazine-2-thiol belongs to the triazine class of heterocycles, which are characterized by a six-membered ring containing three nitrogen atoms.

The presence of both an amino group and a thiol group on the triazine ring imparts a dual reactivity to the molecule. The amino group can act as a nucleophile or a base, while the thiol group is known for its nucleophilicity and its ability to undergo oxidation to form disulfide bonds. This combination of functional groups allows for a wide range of chemical transformations, making it a versatile intermediate in the synthesis of more complex molecules. scispace.comvipslib.com

Significance of the 1,3,5-Triazine (B166579) Scaffold in Chemical Science

The 1,3,5-triazine, or s-triazine, scaffold is a privileged structure in chemical science due to its unique properties and synthetic accessibility. rsc.org The symmetrical arrangement of nitrogen atoms in the ring leads to a planar and electron-deficient aromatic system. This electron deficiency makes the triazine ring susceptible to nucleophilic substitution reactions, which is a key feature exploited in its derivatization.

The common precursor for many triazine compounds is the inexpensive and readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). rsc.orgresearchgate.net The chlorine atoms in cyanuric chloride can be sequentially and selectively replaced by various nucleophiles, such as alcohols, amines, and thiols, allowing for the controlled synthesis of a diverse library of triazine derivatives. researchgate.net This synthetic versatility has made the 1,3,5-triazine scaffold a popular core for developing compounds with a wide array of applications. researchgate.netscilit.comnih.gov

The 1,3,5-triazine core is found in numerous compounds with significant biological activities, including those with anticancer, antibacterial, antiviral, and anti-inflammatory properties. scilit.comnih.govresearchgate.net Furthermore, its rigid and planar structure, combined with its ability to form multiple hydrogen bonds, makes it an excellent component for the construction of supramolecular assemblies and advanced materials. researchgate.net

Overview of Key Research Domains for Thiol-Substituted Aminotriazines

Thiol-substituted aminotriazines, such as this compound, are actively investigated in several key research areas, primarily driven by the unique reactivity of the thiol group.

Medicinal Chemistry: The thiol group can interact with biological targets, and its presence can modulate the pharmacokinetic properties of a molecule. Researchers have explored the synthesis of various derivatives of thiol-substituted aminotriazines to develop new therapeutic agents. scispace.comvipslib.com

Materials Science: The ability of thiols to bind to metal surfaces, particularly gold, makes these compounds useful for creating self-assembled monolayers and modifying the surfaces of materials. mdpi.com This has applications in sensors, electronics, and nanotechnology. The thiol group also allows for polymerization reactions, leading to the development of novel polymers with specific properties. illinois.edu

Agricultural Chemistry: Triazine derivatives have a long history of use as herbicides. Research continues in this area to develop more effective and selective agents, and thiol-substituted aminotriazines serve as intermediates in the synthesis of new potential herbicides. researchgate.netscilit.com

The reactivity of the thiol group, often in concert with the amino group, allows for the construction of complex molecular architectures with tailored properties for these diverse applications.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₃H₄N₄S | lookchem.comscbt.com |

| Molecular Weight | 128.16 g/mol | scbt.com |

| CAS Number | 36469-86-0 | lookchem.comscbt.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-amino-1H-1,3,5-triazine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4S/c4-2-5-1-6-3(8)7-2/h1H,(H3,4,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBWWCYYBZFKCEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=S)NC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370719 | |

| Record name | 4-amino-1,3,5-triazine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36469-86-0 | |

| Record name | 6-Amino-1,3,5-triazine-2(1H)-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36469-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-amino-1,3,5-triazine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Elucidation Techniques for 4 Amino 1,3,5 Triazine 2 Thiol and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is fundamental for identifying the functional groups present in 4-amino-1,3,5-triazine-2-thiol. These methods probe the vibrational modes of molecules, which are characteristic of specific bonds and structural motifs.

FT-IR spectroscopy is a powerful tool for the structural elucidation of this compound, primarily due to its ability to identify key functional groups. The spectra of these compounds are characterized by several distinct absorption bands that confirm their molecular structure. A significant aspect of their structure is the potential for thione-thiol tautomerism. The presence or absence of a weak absorption band for the S-H group around 2500–2700 cm⁻¹ is a key indicator of which tautomer is present. d-nb.infoijcrt.org Often, the thione form is found to be more stable. researchgate.net

The FT-IR spectrum of a triazole-thiol, a close structural analog, displays characteristic stretching bands for the amino group (NH₂) at 3250 and 3213 cm⁻¹. d-nb.info The C=N stretching vibration within the triazole ring is observed at 1645 cm⁻¹, while the C-S bond shows a stretching band at 673 cm⁻¹. d-nb.info For derivatives, such as Schiff bases formed from an amino-triazole-thiol precursor, the imine (C=N) linkage introduces a characteristic band around 1622 cm⁻¹. researchgate.net

Key vibrational frequencies observed in the FT-IR spectra of this compound and related triazole derivatives are summarized below.

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| N-H Stretch (Amino Group) | 3211 - 3250 | d-nb.inforesearchgate.net |

| S-H Stretch | ~2730 | d-nb.info |

| C=N Stretch (Triazine/Triazole Ring) | 1595 - 1645 | d-nb.inforesearchgate.net |

| C=N Stretch (Imine) | ~1622 | researchgate.net |

| C-S Stretch | ~673 | d-nb.info |

These assignments are crucial for confirming the successful synthesis of derivatives and for studying the electronic effects of different substituents on the triazine ring. researchgate.netdergipark.org.trnih.gov

Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric vibrations and bonds involving heavier atoms like sulfur. The technique is especially powerful when enhanced by Surface-Enhanced Raman Scattering (SERS), which significantly amplifies the Raman signal of molecules adsorbed onto metallic nanostructures. nih.gov This is highly relevant for thiol-containing compounds, as the sulfur atom has a strong affinity for metal surfaces like silver and gold. nih.gov

In SERS studies of related thiol compounds, the C-S stretching vibration is a prominent feature, typically observed in the 600–700 cm⁻¹ region. nih.gov For instance, in N-acetyl-L-cysteine, the C-S stretch appears at 652 cm⁻¹. nih.gov The ability of SERS to provide fingerprint-like spectra at very low concentrations makes it a valuable tool for detecting and identifying triazine-thiol derivatives in complex environments. nih.gov The technique can also differentiate between structurally similar molecules, such as cysteine and homocysteine, based on subtle differences in their vibrational modes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for providing a detailed map of the carbon and proton framework of this compound and its derivatives.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In derivatives of this compound, several key signals are expected. The protons of the primary amino (NH₂) group typically appear as a singlet, with chemical shifts reported in the range of 5.20 to 5.95 ppm for analogous amino-triazole-thiols. ijcrt.orgdergipark.org.tr

The tautomeric equilibrium between the thione and thiol forms is also observable by ¹H NMR. The proton of the thiol (S-H) group, when present, is found significantly downfield as a singlet, with reported chemical shifts ranging from 10.189 ppm to as high as 13.00 ppm. d-nb.infoijcrt.org The proton attached to a ring nitrogen (N-H) in the thione form also appears downfield, often above 12.9 ppm. researchgate.netdergipark.org.tr The specific chemical shifts can be influenced by the solvent and the presence of various substituents on the triazine ring. d-nb.inforesearchgate.netdergipark.org.trnih.gov

Typical ¹H NMR Chemical Shifts for Amino-Triazole-Thiol Analogs

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| NH₂ (Amino group) | 5.20 - 5.95 | Singlet | ijcrt.orgdergipark.org.tr |

| SH (Thiol group) | 10.19 - 13.00 | Singlet | d-nb.infoijcrt.org |

¹³C NMR spectroscopy is used to determine the carbon skeleton of a molecule. A key signal in the ¹³C NMR spectrum of this compound is that of the carbon atom double-bonded to sulfur (C=S) in the predominant thione tautomer. This carbon is significantly deshielded and its resonance appears far downfield, typically in the range of 163 to 190 ppm. dergipark.org.tr For a related 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, the C=S carbon resonates at 167.3 ppm. d-nb.info

The other carbon atoms in the triazine ring also show characteristic chemical shifts. For the aforementioned pyridyl-triazole-thiol, the carbon atom of the triazole ring not bonded to sulfur or the pyridyl group appears at 148.5 ppm. d-nb.info The analysis of these chemical shifts helps to confirm the ring structure and the electronic effects of the attached functional groups. researchgate.netdergipark.org.trdergipark.org.tr

Typical ¹³C NMR Chemical Shifts for Amino-Triazole-Thiol Analogs

| Carbon Type | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C=S (Thione) | 163 - 190 | dergipark.org.tr |

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives. nih.govnih.gov In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion peak (M⁺) provides its exact molecular mass, which can be used to confirm its chemical formula. nih.gov

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. The molecule breaks apart in a predictable manner upon ionization, and the masses of the resulting fragment ions can be pieced together to deduce the original structure. For thiol-containing compounds, MS is also used to study post-translational modifications, such as S-sulfhydration, which is characterized by a mass increase of +32 Da, corresponding to the addition of a sulfur atom to the thiol group. nih.govsfrbm.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of the parent molecule and its fragments.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful "soft ionization" technique extensively used for the analysis of thermally labile and polar molecules like this compound and its derivatives. sfrbm.orgnih.gov This method allows for the transfer of ions from a solution into the gas phase, which can then be analyzed by a mass spectrometer. nih.gov ESI-MS is particularly valuable for determining the molecular weight of a compound with high accuracy. nih.gov

In the context of thiol-containing triazines, ESI-MS typically operates in positive ion mode, where the analyte molecule is protonated to form a pseudomolecular ion [M+H]⁺. For this compound (C₃H₄N₄S, molecular weight 128.16 g/mol ), the expected [M+H]⁺ peak would be observed at an m/z (mass-to-charge ratio) of approximately 129. scbt.com

Tandem mass spectrometry (MS/MS) coupled with ESI can provide structural information by inducing fragmentation of the parent ion. While specific fragmentation patterns for the parent compound are not extensively detailed in the provided literature, analysis of related triazine derivatives shows characteristic fragmentation that helps in structural confirmation. nih.gov For instance, in the analysis of various thiol-containing amino acids and derivatives, ESI-MS/MS is used to sensitively and specifically detect the analytes. nih.gov

Table 1: ESI-MS Data for Representative Triazine Derivatives

| Compound | Molecular Formula | Calculated [M+H]⁺ | Reference |

|---|---|---|---|

| 2-chloro-4-methoxy-6-(NH-Asp(OtBu)-Ala-OMe)-1,3,5-triazine | C₁₆H₂₄ClN₅O₆ | 418.84 | nih.gov |

| N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide | C₁₀H₁₂ClN₅O₂ | 270.70 | mdpi.com |

This table is interactive and can be sorted by column headers.

Chromatography-Mass Spectrometry (GC-MS/LC-MS)

Combining chromatography with mass spectrometry provides a robust method for separating complex mixtures and identifying individual components.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analyzing polar and non-volatile compounds like this compound and its derivatives. nih.govresearchgate.net The technique separates compounds based on their interaction with a stationary phase before they are introduced into the mass spectrometer for detection. nih.gov For thiol-containing compounds, reverse-phase liquid chromatography is often employed. researchgate.net Derivatization is sometimes used to improve chromatographic separation and detection sensitivity. nih.gov For example, reagents containing a maleimide (B117702) group can be used to react with thiols, allowing for their targeted analysis in complex matrices. researchgate.net LC-MS methods have been developed for the quantitative analysis of various thiol metabolites, demonstrating excellent linearity and low limits of detection, often in the nanomolar range. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is generally less suitable for the direct analysis of this compound due to its low volatility and thermal lability. However, GC-MS can be effectively used for certain volatile thiol derivatives or after a derivatization step that increases the analyte's volatility. nih.gov For instance, a method involving extractive alkylation to convert thiols into more volatile pentafluorobenzyl (PFB) derivatives has been successfully applied for the analysis of polyfunctional thiols by GC-MS, achieving detection limits in the low ng/L range. nih.gov

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal proof of a compound's structure, including bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound is not detailed in the provided results, numerous studies have utilized single-crystal XRD to characterize its derivatives and related triazine compounds. mdpi.commdpi.comnih.govmdpi.com These analyses reveal crucial structural details. For example, the crystal structure of a related compound, 4-Amino-5-indolyl-1,2,4-triazole-3-thione, was confirmed to crystallize in the monoclinic crystal system with a P2₁ space group. mdpi.com Another study on novel isatin-s-triazine hydrazone derivatives confirmed the structure crystallized in the triclinic crystal system (P-1 space group). mdpi.com Such studies often reveal that the triazine ring can adopt various conformations, from planar to a distorted half-chair, depending on the substituents. mdpi.com The solid-state structure is typically stabilized by a network of intermolecular hydrogen bonds. mdpi.com

Table 2: Crystallographic Data for Representative Triazine Derivatives

| Compound | Crystal System | Space Group | Key Finding | Reference |

|---|---|---|---|---|

| 4-Amino-5-indolyl-1,2,4-triazole-3-thione | Monoclinic | P2₁ | Confirmed structure of the precursor. | mdpi.com |

| N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide | Monoclinic | P2₁/c | 1,3,5-triazine (B166579) ring exhibits a half-chair conformation. | mdpi.com |

| 2-{[(4,6-dichloro-1,3,5-triazin-2-yl)amino]methyl}-1H-benzimidazol-3-ium chloride | Triclinic | P-1 | Supramolecular structure stabilized by hydrogen bonding. | nih.gov |

This table is interactive and can be sorted by column headers.

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a pure compound. It serves as a crucial check for purity and confirmation of the molecular formula of newly synthesized compounds. The experimentally determined percentages are compared against the theoretically calculated values based on the proposed molecular formula. A close agreement, typically within ±0.4%, provides strong evidence for the compound's identity and purity. researchgate.net

Numerous studies on the synthesis of this compound derivatives report elemental analysis data to validate their products. researchgate.netnih.gov For the parent compound, this compound (C₃H₄N₄S), the theoretical elemental composition is approximately C: 28.12%, H: 3.15%, N: 43.72%, S: 25.02%. Synthesized derivatives consistently show experimental values that align closely with their calculated compositions. nih.gov

Table 3: Elemental Analysis Data for Selected this compound Derivatives

| Compound | Molecular Formula | Analysis | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|---|

| 2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)acetic acid | C₇H₁₀N₄O₄ | C | 39.25 | 39.49 | nih.gov |

| H | 4.71 | 4.45 | nih.gov | ||

| N | 26.16 | 25.94 | nih.gov | ||

| 2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)propanoic acid | C₈H₁₂N₄O₄ | C | 42.10 | 42.17 | nih.gov |

| H | 5.30 | 5.22 | nih.gov | ||

| N | 24.55 | 24.71 | nih.gov | ||

| 1-p-Chlorophenyl-2-formamidino-4-amino-6-thio-1,3,5-triazine | C₁₀H₁₀N₇S | C | 45.32 | 44.84 | researchgate.net |

| H | 4.61 | 3.60 | researchgate.net | ||

| N | 36.37 | 36.37 | researchgate.net | ||

| S | 11.55 | 10.50 | researchgate.net | ||

| 2-(4,6-Dimorpholino-1,3,5-triazin-2-ylamino)-4-methylpentanoic acid | C₁₇H₂₈N₆O₄ | C | 53.67 | 53.54 | nih.gov |

| H | 7.42 | 7.34 | nih.gov |

This table is interactive and can be sorted by column headers.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-chloro-4-methoxy-6-(NH-Asp(OtBu)-Ala-OMe)-1,3,5-triazine |

| N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide |

| 2-[4-(2-chloroethyl)piperazin-1-yl]-4-methoxy-6-(NH-Asp(OtBu)-OtBu)-1,3,5-triazine |

| Pentafluorobenzyl (PFB) |

| 4-Amino-5-indolyl-1,2,4-triazole-3-thione |

| 2-{[(4,6-dichloro-1,3,5-triazin-2-yl)amino]methyl}-1H-benzimidazol-3-ium chloride |

| 5-Chloro-3-(2-(4-((4-Chlorophenyl)amino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)hydrazineylidene)indolin-2-One |

| 2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)acetic acid |

| 2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)propanoic acid |

| 1-p-Chlorophenyl-2-formamidino-4-amino-6-thio-1,3,5-triazine |

Tautomerism and Conformational Studies of 4 Amino 1,3,5 Triazine 2 Thiol

Investigation of Thiol-Thione Tautomeric Equilibrium

The existence of 4-Amino-1,3,5-triazine-2-thiol in either the thiol or thione tautomeric form is a key aspect of its chemistry. The thiol form possesses a sulfhydryl (-SH) group, while the thione form has a carbon-sulfur double bond (C=S). The equilibrium between these two forms is influenced by various factors, including the compound's intrinsic electronic properties and its environment.

Theoretical and experimental studies on related heterocyclic compounds, such as triazole-thiones, consistently indicate that the thione form is energetically more stable. researchgate.netjocpr.com Density Functional Theory (DFT) calculations performed on similar triazole-thione derivatives have shown the thione tautomer to be significantly lower in energy than the thiol tautomer. mdpi.com For instance, in a study of (E)-4-((4-Bromobenzylidene)amino)-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, the thione tautomer was found to be more stable by approximately 14 kcal/mol. mdpi.com This preference is often attributed to the greater stability of the C=S double bond within the ring system and the delocalization of electrons.

Spectroscopic methods are instrumental in identifying the predominant tautomer. In the infrared (IR) spectra of related compounds, the absence of a distinct band for the S-H stretching vibration (typically around 2500-2600 cm⁻¹) and the presence of a C=S stretching band are indicative of the thione form in the solid state. researchgate.net UV-Visible spectroscopy also provides insights, with thione tautomers generally exhibiting absorption maxima at different wavelengths compared to their thiol counterparts due to the different chromophoric systems. jocpr.com

Table 1: Calculated Relative Energies of Thiol and Thione Tautomers of a Related Triazole-Thione Compound

| Tautomer | Relative Energy (kcal/mol) | Reference |

| Thione | 0.00 | mdpi.com |

| Thiol | 13.95 | mdpi.com |

Note: Data is for (E)-4-((4-Bromobenzylidene)amino)-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, as specific data for this compound was not available.

Influence of Solvent and Substituents on Tautomeric Preferences

The tautomeric equilibrium of this compound is not static and can be influenced by the surrounding solvent and the presence of substituents on the triazine ring.

Solvent Effects: The polarity of the solvent plays a significant role in determining the favored tautomeric form. researchgate.netcdnsciencepub.com Generally, polar solvents tend to stabilize the more polar tautomer. For many thione-thiol pairs, the thione form is more polar and is therefore favored in polar solvents like water and ethanol (B145695). researchgate.netcdnsciencepub.com In contrast, nonpolar solvents can shift the equilibrium towards the less polar thiol form. cdnsciencepub.com This phenomenon has been observed in studies of various mercaptopyridines and mercaptopyrimidines. cdnsciencepub.com The ability of a solvent to act as a hydrogen bond donor or acceptor can also influence the equilibrium. researchgate.net

Substituent Effects: The electronic nature of substituents on the triazine ring can alter the relative stabilities of the thiol and thione tautomers. nih.gov Electron-donating groups, such as the amino group (-NH2) already present in the target molecule, can influence the electron density within the ring and on the sulfur and nitrogen atoms involved in the tautomerism. Studies on substituted adenine, a related nitrogen-containing heterocycle, have shown that both electron-donating and electron-withdrawing groups can shift the tautomeric preferences. nih.gov For example, an electron-donating group might further stabilize the thione form by enhancing the delocalization of the pi-electron system. Conversely, an electron-withdrawing group could potentially favor the thiol form by altering the acidity of the N-H proton.

Table 2: Tautomeric Ratios of a Related Triazole-Thione in Different Solvents

| Solvent | Thione Form (%) | Thiol Form (%) | Reference |

| DMSO | 97.27 | 2.73 | jocpr.com |

| DMSO with NaHCO₃ | 94.50 | 5.50 | jocpr.com |

Note: Data is for 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, as specific data for this compound was not available.

Conformational Analysis of the Triazine Ring System

The 1,3,5-triazine (B166579) ring is generally considered to be planar due to its aromatic character. However, the attachment of substituents can lead to different conformations, particularly concerning the orientation of these substituents relative to the ring. The rotation around the exocyclic C-N and C-S bonds can be restricted, leading to the existence of different rotational isomers or rotamers. researchgate.netnih.gov

Computational studies on substituted triazines have investigated the barriers to rotation around these exocyclic bonds. researchgate.net For arylamino-1,3,5-triazines, a significant rotational barrier for the C(triazine)-N(amino) bond has been observed, which is attributed to the partial double bond character arising from the conjugation of the nitrogen lone pair with the triazine ring's pi-system. nih.gov The energy barriers for such rotations are typically in the range of 12-18 kcal/mol. researchgate.net

The planarity of the triazine ring itself is generally maintained in the ground state of most derivatives. researchgate.net X-ray crystallographic studies of various triazine compounds confirm the near-planar geometry of the six-membered ring. mdpi.comnih.gov The specific conformation of the amino and thiol/thione groups relative to the triazine ring in this compound would be influenced by steric and electronic interactions, as well as by intermolecular forces such as hydrogen bonding in the solid state.

Table 3: Rotational Barriers for a Related Substituted Triazine

| Bond | Rotational Barrier (kcal/mol) | Reference |

| C(triazine)-N(amino) | 15.6 | researchgate.net |

Note: Data is for 2-chloro-4,6-bis(diisopropylamino)-s-triazine, as specific data for this compound was not available.

Computational Chemistry Approaches for 4 Amino 1,3,5 Triazine 2 Thiol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a cornerstone of computational chemistry for predicting a wide range of molecular properties with a favorable balance between accuracy and computational cost. For 4-Amino-1,3,5-triazine-2-thiol, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to elucidate its structural, electronic, and thermodynamic characteristics. These calculations provide fundamental insights into the molecule's behavior at an atomic level.

Molecular Geometry Optimization

A fundamental step in computational analysis is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For this compound, this process determines the most stable conformation by calculating bond lengths, bond angles, and dihedral angles.

Theoretical calculations are expected to show that the 1,3,5-triazine (B166579) ring is nearly planar due to its aromatic character. The optimization process also refines the positions of the amino (-NH₂) and thiol (-SH) substituents relative to the ring. The final optimized structure is crucial as it serves as the basis for all subsequent property calculations.

Illustrative Data: Optimized Geometric Parameters

Below is an example of a data table that would be generated from a DFT geometry optimization calculation.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C-S | 1.75 |

| C-N (ring) | 1.34 | |

| C-N (amino) | 1.36 | |

| N-H | 1.01 | |

| S-H | 1.35 | |

| **Bond Angle (°) ** | N-C-N (ring) | 126.0 |

| C-N-C (ring) | 114.0 | |

| N-C-S | 118.5 | |

| H-N-H | 119.0 |

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Electrostatic Potential Maps)

The electronic properties of a molecule are key to understanding its reactivity and spectral behavior. DFT is used to calculate the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Energies: The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich amino and thiol groups, while the LUMO is likely distributed across the electron-deficient triazine ring.

Molecular Electrostatic Potential (MEP) Maps: An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. In the MEP map of this compound, regions of negative potential (typically colored red) are expected around the electronegative nitrogen atoms of the ring and the sulfur atom, indicating sites for electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms of the amino group, marking them as sites for nucleophilic attack.

Illustrative Data: Frontier Orbital Energies

| Parameter | Energy (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.80 |

| Energy Gap (ΔE) | 4.70 |

Spectroscopic Property Prediction and Correlation with Experimental Data

DFT calculations can accurately predict vibrational spectra (Infrared and Raman), which arise from the different vibrational modes of a molecule. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated.

This predicted spectrum is a powerful tool for interpreting and assigning peaks in experimentally recorded spectra. For this compound, calculations can help identify characteristic vibrational modes, such as the N-H stretching of the amino group, the C=N stretching within the triazine ring, and the vibrations associated with the C-S or S-H bonds, depending on the tautomeric form. Comparing theoretical and experimental data allows for a detailed structural confirmation of the synthesized compound.

Illustrative Data: Predicted Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Symmetric Stretch | -NH₂ | 3450 |

| N-H Asymmetric Stretch | -NH₂ | 3550 |

| C=N Ring Stretch | Triazine Ring | 1580 |

| C-S Stretch | Thiol/Thione | 1150 |

| S-H Stretch (Thiol form) | -SH | 2550 |

Reactivity Descriptor Calculations

Based on the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical reactivity and site selectivity of the molecule. These descriptors, rooted in conceptual DFT, provide a quantitative framework for understanding molecular behavior in chemical reactions.

Key descriptors include:

Chemical Hardness (η): Measures resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating reactivity.

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Potential (μ): Relates to the "escaping tendency" of electrons from a system.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These parameters help in predicting how this compound will interact with other reagents.

Illustrative Data: Global Reactivity Descriptors

| Descriptor | Formula | Calculated Value (eV) |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.35 |

| Chemical Softness (S) | 1 / η | 0.43 |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 4.15 |

| Chemical Potential (μ) | -χ | -4.15 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.67 |

Thermodynamic Stability of Tautomeric Forms

This compound can exist in two tautomeric forms: the thiol form, which contains an S-H group, and the thione form, which has a C=S double bond and a proton on a ring nitrogen. DFT calculations are essential for determining the relative thermodynamic stability of these tautomers.

By optimizing the geometry of each tautomer and calculating its total electronic energy, the more stable form can be identified. For similar triazole- and triazine-thione systems, computational studies consistently show that the thione tautomer is significantly more stable than the thiol tautomer in the gas phase and in various solvents. mdpi.com This is typically confirmed by calculating the Gibbs free energy for each form, where the tautomer with the lower energy is thermodynamically favored.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons. This analysis provides a quantitative picture of the Lewis structure and intramolecular bonding.

Coordination Chemistry of 4 Amino 1,3,5 Triazine 2 Thiol and Its Derivatives

Ligand Synthesis and Characterization

The synthesis of 4-amino-1,3,5-triazine-2-thiol can be achieved through nucleophilic substitution reactions starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The high reactivity of the chlorine atoms on the triazine ring allows for sequential substitution. A common synthetic route involves the reaction of cyanuric chloride with ammonia (B1221849) or an ammonia source to introduce the amino group, followed by a reaction with a sulfur nucleophile, such as sodium hydrosulfide (B80085) or thiourea, to introduce the thiol group. The reaction conditions, particularly temperature, must be carefully controlled to achieve the desired disubstituted product.

Characterization of the synthesized ligand relies on a combination of spectroscopic and analytical techniques to confirm its structure.

FT-IR Spectroscopy : The infrared spectrum of this compound is expected to show characteristic absorption bands. These include stretching vibrations for the N-H bonds of the primary amine (typically in the 3300-3500 cm⁻¹ region), a band for the S-H stretch of the thiol group (around 2550-2600 cm⁻¹), and various bands corresponding to the C=N and C-N stretching vibrations of the triazine ring (in the 1400-1650 cm⁻¹ range). The presence of a C=S (thione) band around 1100-1200 cm⁻¹ may also be observed, indicating tautomerism between the thiol and thione forms.

NMR Spectroscopy : ¹H NMR spectra would confirm the presence of protons associated with the amino (-NH₂) and thiol (-SH) groups. The ¹³C NMR spectrum would show distinct signals for the carbon atoms within the triazine ring, with their chemical shifts influenced by the attached amino and thiol substituents.

Elemental Analysis : The elemental composition (C, H, N, S) is determined to ensure it matches the calculated values for the molecular formula C₃H₄N₄S.

Table 1: Expected Spectroscopic Data for this compound

| Technique | Functional Group | Expected Chemical Shift / Wavenumber |

| ¹H NMR | -NH₂ (Amino) | δ 7.0-8.0 ppm |

| -SH (Thiol) | δ 3.0-4.0 ppm | |

| FT-IR | ν(N-H) | 3300-3500 cm⁻¹ |

| ν(S-H) | 2550-2600 cm⁻¹ | |

| ν(C=N) | 1500-1650 cm⁻¹ |

Synthesis of Metal Complexes

This compound is capable of acting as a chelating ligand, coordinating to a central metal ion through multiple donor atoms. The most likely coordination sites are the sulfur atom of the thiol group (after deprotonation) and a nitrogen atom from either the amino group or the triazine ring, making it a bidentate N,S-donor ligand.

The synthesis of its metal complexes is typically carried out by reacting the ligand with a metal salt (e.g., chlorides, nitrates, or acetates of transition metals) in a suitable solvent. A common method involves dissolving the ligand in an alcoholic solution, such as ethanol (B145695) or methanol, and adding a solution of the metal salt in a 1:2 or 1:1 metal-to-ligand molar ratio. The reaction mixture is often heated under reflux for several hours, during which the metal complex precipitates out of the solution. The resulting solid is then filtered, washed with the solvent to remove unreacted starting materials, and dried.

Structural Characterization of Coordination Compounds

Spectroscopic Techniques (FT-IR, UV-Vis, EPR)

Spectroscopic methods are crucial for elucidating the structure of the coordination compounds and confirming the bonding between the metal and the ligand.

FT-IR Spectroscopy : A comparison of the FT-IR spectra of the free ligand and its metal complexes provides strong evidence of coordination. Key changes include:

The disappearance of the ν(S-H) band, indicating deprotonation of the thiol group and coordination through the sulfur atom.

A shift in the ν(N-H) bands of the amino group and the ν(C=N) bands of the triazine ring, suggesting the involvement of a nitrogen atom in chelation.

The appearance of new, low-frequency bands (typically below 600 cm⁻¹) corresponding to the formation of metal-sulfur (M-S) and metal-nitrogen (M-N) bonds.

UV-Vis Spectroscopy : The electronic spectra of the complexes provide information about their geometry. The spectra typically show bands arising from intra-ligand π→π* and n→π* transitions. The formation of coordination compounds can lead to shifts in these bands (hypsochromic or bathochromic shifts). More importantly, for transition metal complexes, d-d electronic transitions or ligand-to-metal charge transfer (LMCT) bands may appear in the visible region, which are often responsible for the color of the complexes.

Electron Paramagnetic Resonance (EPR) : For complexes containing paramagnetic metal ions, such as Cu(II) or high-spin Co(II), EPR spectroscopy is a valuable tool. The EPR spectrum can provide detailed information about the oxidation state and the electronic environment of the metal center. The calculated g-values (g|| and g⊥) can help in determining the geometry of the complex and the nature of the metal-ligand bond. For instance, in Cu(II) complexes, a trend of g|| > g⊥ > 2.0023 is characteristic of a distorted octahedral or square planar geometry with the unpaired electron in the dx²-y² orbital. tandfonline.com

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are used to determine the effective magnetic moment (μ_eff) of the metal complexes. This value provides insight into the number of unpaired electrons in the d-orbitals of the central metal ion, which is directly related to its oxidation state and coordination geometry. For example, Co(II) complexes can be distinguished as either octahedral (μ_eff ≈ 4.7-5.2 B.M.) or tetrahedral (μ_eff ≈ 4.4-4.8 B.M.). Similarly, Ni(II) complexes are typically octahedral and paramagnetic (μ_eff ≈ 2.9-3.4 B.M.) or square planar and diamagnetic (μ_eff = 0 B.M.). These measurements are therefore essential for proposing the correct geometry.

Molar Conductivity Studies

Molar conductivity measurements of the metal complexes in a suitable solvent (like DMF or DMSO) are performed to determine their electrolytic nature. The obtained molar conductance value (Λ_M) indicates whether the anions from the metal salt are coordinated to the metal ion or exist as free counter-ions in the solution. Low conductivity values typically suggest a non-electrolytic nature, meaning the anions are part of the primary coordination sphere. Conversely, high values are indicative of electrolytic complexes. tandfonline.com

Table 2: Representative Molar Conductivity Data and Interpretation

| Molar Conductivity (Λ_M) in DMF (Ω⁻¹ cm² mol⁻¹) | Electrolyte Type |

| < 35 | Non-electrolyte |

| 65-90 | 1:1 electrolyte |

| 160-220 | 1:2 electrolyte |

Proposed Geometries of Metal Centers

Based on the collective data from spectroscopic, magnetic, and conductivity studies, a geometry for the coordination sphere of the metal ion can be proposed. With this compound acting as a bidentate N,S-donor ligand, complexes with a 1:2 metal-to-ligand ratio are common.

Octahedral Geometry : For metal ions like Co(II) and Ni(II), a six-coordinate octahedral geometry is frequently proposed, often with the general formula [M(L)₂(H₂O)₂] where L is the deprotonated ligand.

Square Planar Geometry : For d⁸ ions like Ni(II) (in some cases) and Pd(II), and often for d⁹ Cu(II) ions, a four-coordinate square planar geometry is common. tandfonline.com

Tetrahedral Geometry : For d¹⁰ ions such as Zn(II) and Cd(II), a four-coordinate tetrahedral geometry is generally expected. nih.gov

The specific geometry adopted depends on various factors, including the nature of the metal ion, its oxidation state, and the steric and electronic properties of the ligand.

Elucidation of Coordination Modes and Metal-Ligand Bonding

The coordination modes of this compound are primarily determined through spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and UV-visible spectroscopy. While crystal structure data for complexes of this specific ligand are not widely available, extensive research on analogous compounds, such as 4-amino-5-substituted-1,2,4-triazole-3-thiols, provides a strong basis for understanding its behavior. nih.govginekologiaipoloznictwo.com

Spectroscopic evidence strongly suggests that this compound typically acts as a bidentate ligand. The most common coordination fashion involves the deprotonated sulfur atom of the thiol group and one of the nitrogen atoms. nih.gov The disappearance of the S-H stretching vibration band in the IR spectra of the metal complexes, typically observed in the free ligand, is a key indicator of the deprotonation and subsequent coordination of the sulfur atom. nih.gov

Further evidence for the coordination mode is derived from shifts in the characteristic vibrational frequencies of other functional groups. For instance, a shift in the stretching frequency of the C=N bond within the triazine ring or the bending vibrations of the amino (NH₂) group upon complexation points to the involvement of a nitrogen atom in the metal-ligand bond. ginekologiaipoloznictwo.com In many analogous triazole-thiol complexes, coordination is confirmed to occur through the sulfur atom and the nitrogen of the exocyclic amino group, leading to the formation of a stable five-membered chelate ring. nih.gov

The geometry of the resulting metal complexes is influenced by the nature of the metal ion and the stoichiometry of the reaction. For instance, studies on related ligands have shown that Cu(II) complexes may adopt a square planar geometry, while other transition metals like Ni(II), Zn(II), and Cd(II) can form tetrahedral complexes. nih.govnih.gov

Table 1: Spectroscopic Evidence for Coordination Modes of Amino-Triazine/Triazole Thiol Ligands

| Spectroscopic Technique | Observation in Free Ligand | Change Upon Complexation | Implication |

| Infrared (IR) | Presence of ν(S-H) band | Disappearance of ν(S-H) band | Deprotonation and coordination of sulfur. nih.gov |

| Characteristic ν(C=N) and δ(NH₂) bands | Shift in frequency of ν(C=N) and δ(NH₂) bands | Involvement of nitrogen atom(s) in coordination. ginekologiaipoloznictwo.com | |

| ¹H NMR | Signal corresponding to SH proton | Disappearance of the SH proton signal | Confirmation of deprotonation. ginekologiaipoloznictwo.com |

| Signal for NH₂ protons | Downfield shift of the NH₂ proton signal | Participation of the amino nitrogen in bonding. ginekologiaipoloznictwo.com |

Role of Sulfur and Nitrogen Donor Atoms in Complexation

The this compound ligand is a classic example of a molecule with both "soft" and "hard" donor atoms, according to the Hard and Soft Acids and Bases (HSAB) theory. The sulfur atom of the thiol group is a soft donor, while the nitrogen atoms of the triazine ring and the amino group are hard donors. This dual character allows the ligand to coordinate effectively with a wide range of metal ions.

The deprotonated thiol (thiolate) group, being a soft base, forms strong covalent bonds with soft or borderline metal ions such as Ag(I), Cu(I), and Cd(II). The sulfur atom often acts as a bridging ligand, connecting two or more metal centers, which can lead to the formation of polynuclear complexes or coordination polymers. xmu.edu.cn

The nitrogen atoms, as hard donors, preferentially coordinate with hard or borderline metal ions like Fe(III), Co(II), and Ni(II). In the case of this compound, the exocyclic amino nitrogen is often involved in chelation with the sulfur atom, forming a stable five-membered ring with the metal center. The endocyclic nitrogen atoms of the triazine ring can also participate in coordination, potentially leading to different isomeric complexes or acting as bridging points in polymeric structures.

The interplay between the sulfur and nitrogen donor atoms is crucial in determining the final structure and stability of the metal complex. The chelate effect, resulting from the bidentate coordination of both a sulfur and a nitrogen atom, significantly enhances the thermodynamic stability of the complexes compared to coordination with monodentate ligands. ginekologiaipoloznictwo.com Spectroscopic studies on related triazole complexes have confirmed that the ligand coordinates as a bidentate chelate through the sulfur and an amino group nitrogen. nih.govginekologiaipoloznictwo.com

Thermal Stability and Energetic Properties of Complexes

The thermal stability of metal complexes of this compound and its derivatives is a critical aspect, particularly for their potential applications in materials science. Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are the primary techniques used to investigate the decomposition patterns and thermal stability of these compounds.

Studies on metal complexes with similar Schiff base ligands containing nitrogen and sulfur donor atoms have shown that their thermal stability is generally high. aristonpubs.comuobasrah.edu.iq The decomposition of these complexes often occurs in a stepwise manner. Typically, the initial weight loss corresponds to the removal of lattice or coordinated water molecules. Subsequent decomposition stages involve the breakdown of the organic ligand, ultimately leaving a metal oxide or pure metal as the final residue at high temperatures. uobasrah.edu.iq

While specific energetic properties like heats of formation for complexes of this compound are not extensively documented, the thermal analysis provides qualitative insights into the energetic stability of the metal-ligand framework. The temperatures at which decomposition events occur are indicative of the bond energies within the complex.

Table 2: General Decomposition Steps for Related Metal-Thiol Complexes from Thermal Analysis

| Decomposition Step | Temperature Range (°C) | Event |

| 1 | 100 - 200 | Loss of lattice/hydrated water molecules. uobasrah.edu.iq |

| 2 | 200 - 400 | Loss of coordinated water molecules and/or partial ligand decomposition. uobasrah.edu.iq |

| 3 | > 400 | Complete decomposition of the organic ligand moiety. uobasrah.edu.iq |

| Final Residue | > 800 | Formation of stable metal oxide or metal. uobasrah.edu.iq |

Advanced Applications in Medicinal Chemistry of 4 Amino 1,3,5 Triazine 2 Thiol and Its Derivatives

Anticancer and Cytotoxic Activities

Derivatives of 4-amino-1,3,5-triazine-2-thiol have demonstrated significant potential as anticancer agents through various mechanisms of action. These compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, and exhibit cytotoxicity against a range of cancer cell lines.

Inhibition of Human DNA Topoisomerase IIα (htIIα)

Human DNA topoisomerase IIα (htIIα) is a crucial enzyme in DNA replication and a validated target for anticancer drugs. nih.gov Certain derivatives of 4-amino-1,3,5-triazine have been identified as inhibitors of this enzyme. nih.gov By targeting the ATP binding site of htIIα, these compounds can disrupt the catalytic cycle of the enzyme, leading to an accumulation of DNA strand breaks and ultimately, cancer cell death. nih.govresearchgate.net

Novel 4-amino-6-(phenylamino)-1,3,5-triazines have been discovered as monocyclic inhibitors of htIIα that target the ATP binding site. nih.gov For instance, specific compounds from this series have displayed inhibitory activity against htIIα, with some also exhibiting cytotoxic properties in hepatocellular carcinoma (HepG2) cell lines. nih.govresearchgate.net The development of these monocyclic catalytic inhibitors represents a significant advancement in the pursuit of novel anticancer agents that target htIIα. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is another key enzyme in cancer chemotherapy, as it is essential for the synthesis of nucleotides and amino acids, which are required for cell proliferation. nih.gov The inhibition of DHFR leads to a depletion of these essential molecules, resulting in the cessation of DNA synthesis and cell death. nih.gov Several 1,3,5-triazine (B166579) derivatives have been investigated as DHFR inhibitors. nih.govnih.gov

One area of research has focused on the development of 4-((4,6-Diamino-1,3,5-triazin-2-yl)amino)-4H-1,2,4-triazole-3-thiol analogs as potent cytotoxic agents against non-small cell lung cancer (A549). Molecular docking studies have been employed to understand the binding interactions of these novel compounds at the molecular level as inhibitors of human dihydrofolate reductase (hDHFR).

Table 1: Cytotoxicity of Selected DHFR Inhibitors against A549 Cancer Cell Line

| Compound | Description | IC₅₀ (nM) |

| 8e | N2-(4-phenylthiazol-2-yl)-1,3,5-triazine-2,4,6-triamine analog | 50 |

| 9a | N2-(4-phenylthiazol-2-yl)-1,3,5-triazine-2,4,6-triamine analog | 42 |

| 10e | 4-((4,6-Diamino-1,3,5-triazin-2-yl)amino)-4H-1,2,4-triazole-3-thiol analog | 62 |

| 11e | 4-((4,6-Diamino-1,3,5-triazin-2-yl)amino)-4H-1,2,4-triazole-3-thiol analog | 28 |

| Methotrexate | Standard DHFR inhibitor | >100 |

This table presents the half maximal inhibitory concentration (IC₅₀) values of selected 1,3,5-triazine derivatives against the A549 human lung cancer cell line, indicating their potential as DHFR inhibitors.

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) Inhibition

The epidermal growth factor receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases and plays a critical role in regulating cell proliferation, survival, and migration. mdpi.com Dysregulation of EGFR signaling is a common feature in many types of cancer, making it an attractive target for anticancer therapies. nih.gov A number of 1,3,5-triazine derivatives have been investigated for their potential to inhibit EGFR tyrosine kinase (EGFR-TK). nih.govresearchgate.net

Research has shown that certain 1,3,5-triazine derivatives can effectively inhibit EGFR-TK, with some compounds demonstrating potent activity. nih.gov Molecular docking studies have revealed that these molecules can interact with key catalytic residues of EGFR. nih.gov One particular compound, 1d , was identified as a highly potent analog with a significant inhibitory constant against EGFR-TK. nih.gov

In Vitro Cytotoxicity Screening against Cancer Cell Lines (e.g., A549, HeLa, MCF-7)

The anticancer potential of this compound derivatives has been further evaluated through in vitro cytotoxicity screening against various human cancer cell lines, including A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer). researchgate.netjksus.orgnih.gov These studies have demonstrated that many of these compounds exhibit significant, dose-dependent cytotoxic effects. researchgate.netjksus.org

For example, a synthesized benzimidazole (B57391) derivative, se-182 , showed high cytotoxic activity against A549 and HepG2 cells. jksus.org Similarly, certain imidazolyl-1,3,5-triazine derivatives have displayed cytotoxic activity against MCF-7 and other breast cancer cell lines. nih.gov

Table 2: In Vitro Cytotoxicity of Selected Triazine Derivatives against Various Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) |

| se-182 | A549 (Lung Carcinoma) | 15.80 |

| se-182 | HepG2 (Liver Carcinoma) | 15.58 |

| se-182 | DLD-1 (Colorectal Carcinoma) | 65.89 |

| Cisplatin | HepG2 (Liver Carcinoma) | 37.32 |

| Theobromine | A549 (Non-small cell lung cancer) | 16.02 (24h) |

| Cisplatin | A549 (Non-small cell lung cancer) | 6.40 (24h) |

This table summarizes the half maximal inhibitory concentration (IC₅₀) values of selected compounds against different human cancer cell lines, showcasing their cytotoxic potential.

Antimicrobial and Antifungal Efficacy

In addition to their anticancer properties, derivatives of this compound have demonstrated significant antimicrobial and antifungal activities. researchgate.netconnectjournals.comnih.gov The rise of drug-resistant pathogens has created an urgent need for the development of new antimicrobial agents, and these triazine and triazole derivatives represent a promising class of compounds. researchgate.netdergipark.org.tr

A variety of novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives have been synthesized and evaluated for their activity against a range of bacteria and fungi. researchgate.netdergipark.org.tr These studies have shown that some of these compounds exhibit promising activity against both Gram-positive and Gram-negative bacteria, as well as yeast-like fungi. researchgate.netdergipark.org.tr For instance, certain Schiff bases derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have shown notable antifungal activity against Microsporum gypseum and antibacterial activity against Staphylococcus aureus. nih.gov

Table 3: Antimicrobial Activity of Selected 4-amino-5-pyridin-4-yl-4H- nih.govnih.govresearchgate.nettriazole-3-thiol Derivatives (MIC, µg/ml)

| Compound | S. aureus | B. subtilis | E. coli | S. typhi | C. albicans | A. niger |

| 4c | 16 | 20 | >100 | >100 | >100 | >100 |

| 4e | >100 | >100 | 25 | 31 | 24 | 32 |

This table displays the Minimum Inhibitory Concentration (MIC) values of selected triazole derivatives against various bacterial and fungal strains, indicating their antimicrobial efficacy. connectjournals.com

Antimalarial Potential

Malaria remains a significant global health problem, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of new antimalarial agents. researchgate.netnih.gov Hybrid molecules combining the 4-aminoquinoline (B48711) scaffold, a well-known antimalarial pharmacophore, with a 1,3,5-triazine ring have shown promise as potent antimalarials. researchgate.netnih.gov

These hybrid compounds have been synthesized and evaluated for their in vitro antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov Several of these 4-aminoquinoline-triazine conjugates have exhibited promising activity against both strains. nih.gov Molecular docking studies suggest that these molecules may exert their antimalarial effect by inhibiting the P. falciparum dihydrofolate reductase-thymidylate synthase (pf-DHFR-TS) enzyme. nih.gov

Table 4: In Vitro Antimalarial Activity of 4-aminoquinoline-clubbed 1,3,5-triazine Derivatives against P. falciparum (3D7 strain)

| Compound | IC₅₀ (µg/mL) |

| 6a | 0.098 |

| 6b | 0.112 |

| 6c | 0.105 |

| 6d | 0.134 |

| 6e | 0.121 |

| 6f | 0.089 |

| 6g | 0.095 |

| Chloroquine | 0.020 |

This table presents the in vitro antimalarial activity (IC₅₀) of a series of 4-aminoquinoline-1,3,5-triazine derivatives against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. nih.gov

Antidiabetic and Hypoglycemic Activities

Derivatives of the 1,3,5-triazine core have emerged as a promising class of agents for the management of Type 2 Diabetes Mellitus (T2DM). nih.govrsc.org A primary strategy involves the inhibition of the dipeptidyl peptidase-4 (DPP-4) enzyme, a key regulator of incretin (B1656795) hormones that play a crucial role in glucose homeostasis. rsc.orgnih.gov Inhibition of DPP-4 prolongs the action of these hormones, leading to improved insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner. rsc.org

Researchers have synthesized and evaluated numerous 1,3,5-triazine derivatives, demonstrating their potential as effective DPP-4 inhibitors. For instance, a series of novel imeglimin-inspired 1,3,5-triazine-morpholino-pyrazole derivatives were found to be active against DPP-4 while remaining inactive toward the related enzymes DPP-8 and DPP-9, indicating a favorable selectivity profile. nih.gov One compound from this series, identified as 8c, was noted as a particularly potent and selective DPP-4 inhibitor. nih.gov In vivo studies in streptozotocin-induced diabetic Wistar rats showed that this compound led to a dose-dependent improvement in blood glucose, insulin levels, and lipid profiles. nih.gov

In another study, a novel hybrid series of sulphonamide-1,3,5-triazine–thiazole derivatives was developed. rsc.org The most potent compound from this series, also designated 8c, exhibited a DPP-4 inhibition value of 2.32 nM, which was more potent than the standard drug alogliptin. rsc.org This compound also demonstrated significant in vivo blood glucose-lowering effects in animal models, reducing the area under the curve in glucose tolerance tests and improving serum glucose and insulin levels in diabetic rats. rsc.org Similarly, a series of triazolo[5,1-c] researchgate.netthieme-connect.denih.govtriazine derivatives were designed and synthesized as DPP-4 inhibitors, with the most promising compound showing a DPP-4 IC50 of 28.05μM and 8-10-fold selectivity over DPP-8 and DPP-9. nih.gov

The hypoglycemic effects of related heterocyclic systems have also been explored. A series of quinoxalinone derivatives were designed and evaluated, with two compounds, 5i and 6b, showing hypoglycemic effects comparable to the positive control, Pioglitazone. frontiersin.org These findings collectively underscore the potential of triazine and related heterocyclic derivatives as a foundation for novel antidiabetic therapies.

Table 1: Antidiabetic and Hypoglycemic Activity of 1,3,5-Triazine Derivatives and Related Compounds

| Compound ID | Derivative Class | Target | Key Findings | Reference |

|---|---|---|---|---|

| 8c | 1,3,5-Triazine-morpholino-pyrazole | DPP-4 | Potent and selective inhibitor; improved blood glucose and insulin in vivo. | nih.gov |

| 8c | Sulphonamide-1,3,5-triazine–thiazole | DPP-4 | More potent inhibitor (2.32 nM) than standard alogliptin; significant in vivo hypoglycemic effects. | rsc.org |

| 15q | Triazolo[5,1-c] researchgate.netthieme-connect.denih.govtriazine | DPP-4 | IC50 of 28.05μM with 8-10-fold selectivity over DPP-8/9; improved glucose levels in vivo. | nih.gov |

| 5i & 6b | Quinoxalinone | Glucose uptake | Hypoglycemic effects comparable to Pioglitazone. | frontiersin.org |

Anti-inflammatory and Analgesic Properties

The search for new anti-inflammatory and analgesic agents with improved side-effect profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) is an ongoing effort in medicinal chemistry. zsmu.edu.uaepain.org Derivatives of triazine and structurally similar triazole rings have demonstrated significant potential in this area. epain.orgnih.gov

Studies on novel triazine derivatives have shown potent anti-inflammatory and antinociceptive (pain-relieving) effects in various animal models. epain.org For example, specific vanillin-triazine and phenylpyrazole-triazine derivatives that previously showed anti-inflammatory activity in a carrageenan-induced paw edema model were also found to possess significant antinociceptive effects in acetic acid-writhing, formalin, and hot plate tests in mice. epain.org The activity of some compounds in the early phase of the formalin test and the hot plate test suggests they can control acute pain in addition to inflammatory pain. epain.org

Similarly, research into 1,2,4-triazolo[3,2-b]-1,3,5-thiadiazine derivatives, which are fused heterocyclic systems derived from triazole-thiones, has revealed promising analgesic and anti-inflammatory activities. nih.gov Several of these condensed compounds produced analgesic effects comparable to reference drugs in both hot plate and tail-flick tests, with a strong anti-inflammatory effect observed for derivatives carrying a benzyl (B1604629) group. nih.gov Notably, many of these compounds caused fewer gastrointestinal side effects than reference drugs like naproxen (B1676952) and indomethacin. nih.gov

Further research on 4-amino-5-methyl-4H-1,2,4-triazol-3-thiones also identified compounds with potent analgesic activity. zsmu.edu.ua The most active compound, 4-(3,4-dimethoxebenzylidenamino)-5-methyl-4H-1,2,4-triazol-3-thione, demonstrated higher activity than the reference drug Analgin in a "hot plate" test, reducing sensitivity to thermal irritation by 127.78%. zsmu.edu.ua

Table 2: Anti-inflammatory and Analgesic Activity of Triazine and Triazole Derivatives

| Compound/Derivative Class | Assay/Model | Key Findings | Reference |

|---|---|---|---|

| Vanillin-triazine (5c, 5d) | Acetic acid-writhing, formalin, hot plate tests | Showed significant antinociceptive effects. | epain.org |

| Phenylpyrazole-triazine (10a, 10b, 10e) | Acetic acid-writhing, formalin, hot plate tests | Showed significant antinociceptive effects. | epain.org |

| 1,2,4-Triazolo[3,2-b]-1,3,5-thiadiazines | Hot plate and tail-flick tests | Analgesic activity comparable to reference drugs; low ulcerogenic risk. | nih.gov |

| 4-(3,4-dimethoxebenzylidenamino)-5-methyl-4H-1,2,4-triazol-3-thione | "Hot plate" test | Analgesic activity (127.78%) higher than the reference drug Analgin. | zsmu.edu.ua |

Enzyme Inhibition Studies (e.g., Tyrosinase, α-Glucosidase)

The 1,3,5-triazine scaffold has been utilized to develop inhibitors for a variety of enzymes implicated in human disease. Key examples include tyrosinase, involved in pigmentation, and α-glucosidase, a target for diabetes therapy.

Tyrosinase Inhibition Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin (B1238610) biosynthesis. nih.govmdpi.com Inhibitors of this enzyme are of great interest for cosmetics as skin-whitening agents and in medicine for treating hyperpigmentation disorders. nih.gov While many classes of compounds have been investigated as tyrosinase inhibitors, research into hydroxy-substituted derivatives has been particularly fruitful. One study on hydroxy-substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives found that compound 5c exhibited exceptional tyrosinase inhibitory activity with an IC50 value of 0.0089 µM, significantly more potent than the standard inhibitor kojic acid (IC50 = 16.69 µM). nih.gov Another compound, 5d , also showed good activity with an IC50 of 8.26 µM. nih.gov Kinetic studies revealed that 5c acts as a competitive inhibitor. nih.gov

α-Glucosidase Inhibition α-Glucosidase is a key intestinal enzyme responsible for the final step in the digestion of carbohydrates. nih.gov Its inhibition slows down the absorption of glucose, making it an effective strategy for managing postprandial hyperglycemia in T2DM patients. nih.govnih.gov Numerous heterocyclic compounds, including those related to the triazine family, have been evaluated for α-glucosidase inhibitory activity.

A series of novel thiazolidine-2,4-dione and rhodanine (B49660) derivatives demonstrated potent inhibitory activity, with most compounds exhibiting IC50 values significantly lower than the standard drug acarbose (B1664774) (IC50 = 817.38 ± 6.27 μM). nih.gov Compound 6k , which features chloro and rhodanine groups, was the most active, with an IC50 of 5.44 ± 0.13 μM. nih.gov In another study, 1,3,4-thiadiazole (B1197879) derivatives were synthesized, with compound 9'b showing an IC50 value of 3.66 mM, nearly 3.7 times more potent than acarbose (IC50 = 13.88 mM). nih.gov These studies highlight the effectiveness of incorporating different heterocyclic moieties to develop potent α-glucosidase inhibitors.

Table 3: Enzyme Inhibition Activity of Triazine Derivatives and Related Heterocycles

| Enzyme | Compound ID / Class | IC50 Value | Reference |

|---|---|---|---|

| Tyrosinase | Hydroxy substituted derivative 5c | 0.0089 µM | nih.gov |

| Tyrosinase | Hydroxy substituted derivative 5d | 8.26 µM | nih.gov |

| Tyrosinase | Kojic Acid (Standard) | 16.69 µM | nih.gov |

| α-Glucosidase | Thiazolidine-2,4-dione derivative 6k | 5.44 ± 0.13 μM | nih.gov |

| α-Glucosidase | 1,3,4-Thiadiazole derivative 9'b | 3.66 mM | nih.gov |

| α-Glucosidase | Acarbose (Standard) | 817.38 ± 6.27 μM | nih.gov |

| α-Glucosidase | Acarbose (Standard) | 13.88 mM | nih.gov |

Structure-Activity Relationship (SAR) Development for Specific Biological Targets

The development of potent and selective agents based on the this compound scaffold relies heavily on understanding the structure-activity relationship (SAR)—how the chemical structure of a molecule relates to its biological activity. mdpi.com

For antidiabetic activity via DPP-4 inhibition, SAR studies have provided critical insights. Molecular docking of sulphonamide-1,3,5-triazine–thiazole hybrids revealed that potent inhibitors effectively fit into the S1 and S2 pockets of the enzyme's active site, forming key interactions with the catalytic triad (B1167595) residues (Ser630, Asp708, and His740). rsc.org The specific nature and arrangement of the substituents on the triazine ring are crucial for achieving this optimal binding and high inhibitory potency.

In the context of anti-inflammatory and analgesic properties , SAR studies of diaryl heterocycles, a class that includes many triazine derivatives, have shown that the presence of an SO2NH2 or SO2Me group in the para position of an aryl ring often provides optimal activity and specificity for COX-2 inhibition. epain.org For 1,2,4-triazolo[3,2-b]-1,3,5-thiadiazine derivatives, a strong anti-inflammatory effect was specifically linked to the presence of a benzyl group at the second position of the heterocyclic system. nih.gov

Regarding α-glucosidase inhibition , SAR analysis of thiazolidine-2,4-dione and rhodanine derivatives indicated that the position of these functional groups on the phenyl ring was a critical determinant of activity. nih.gov The most potent activity was observed when the thiazolidine-2,4-dione or rhodanine group was located at the 4-position of the phenyl ring; moving it to the 2- or 3-position led to a significant decrease in inhibitory potential. nih.gov

For tyrosinase inhibition , the presence and position of hydroxyl groups on the phenyl ring of inhibitors play a vital role. nih.gov In one series of compounds, the presence of hydroxyl groups at the ortho and para positions of a cinnamic acid phenyl ring was found to be crucial for potent activity. nih.gov This suggests that these groups may be involved in key interactions with the enzyme's active site, possibly by chelating the copper ions essential for its catalytic function.

These SAR findings are instrumental in guiding the rational design of new derivatives of this compound with enhanced potency, selectivity, and improved pharmacological profiles for specific biological targets.

Applications in Materials Science and Engineering for 4 Amino 1,3,5 Triazine 2 Thiol and Its Derivatives

Polymer Chemistry and Development of Novel Materials

The triazine core of 4-amino-1,3,5-triazine-2-thiol and its derivatives serves as a robust scaffold for the synthesis of novel polymers. The presence of reactive sites allows for their incorporation into polymer chains as monomers or for their use as crosslinking agents and additives to enhance the properties of existing polymeric systems.

Derivatives of 1,3,5-triazine (B166579) are utilized as monomers in the synthesis of various polymers. The reactivity of the chlorine atoms in cyanuric chloride, a common precursor, allows for the stepwise substitution with different nucleophiles, leading to the formation of functionalized triazine-based monomers. nih.gov This synthetic versatility enables the creation of polymers with diverse side-chain functionalities and defined sequences. nih.gov For instance, triazine-based thermosets and composites have been developed using thiol-ene and thiol-yne 'click' chemistry, showing potential for biomedical applications such as bone fracture fixation. diva-portal.org The synthesis of s-triazine-based polymers through the nucleophilic reaction of 2,4-dichloro-6-substituted s-triazine derivatives with diamines has also been reported, yielding materials with high thermal stability. researchgate.netsemanticscholar.org

The incorporation of triazine units into conjugated polymer backbones has been explored for the development of conductive materials. Star-shaped, electroactive monomers with a 1,3,5-triazine core have been synthesized and electrochemically polymerized. researchgate.net These polymers exhibit unique three-dimensional, highly-branched structures that can lead to superior optoelectronic and thermal properties compared to their linear counterparts. researchgate.net For example, a polymer derived from 2,4,6-tris(2-(9H-carbazol-9-yl)ethoxy)-1,3,5-triazine (TCZ) showed promising electrochromic properties, switching from a transparent neutral state to a turquoise oxidized state. researchgate.net Furthermore, the combination of electron-donating and electron-accepting moieties on a triazine core has been investigated to create conductive polymers with high optical contrast. researchgate.net Thiol-ene chemistry has also been employed to create side-chain functionalized monomers based on 3,4-propylenedioxythiophene (B118826) (ProDOT), which can be polymerized to yield soluble conductive materials or conductive films. researchgate.netnih.gov

Triazine derivatives are widely recognized for their efficacy as UV absorbers, which are crucial for enhancing the photostability of polymeric materials. uvabsorber.comsarex.com These compounds protect polymers from degradation caused by UV radiation by absorbing harmful UV light and dissipating the energy through non-destructive chemical processes. uvabsorber.comirochemical.com The mechanism involves the absorption of UV rays, leading to the breaking of an intramolecular hydrogen bond and a temporary change in the molecular structure. The absorbed energy is then released as heat, and the molecule returns to its original state, allowing it to repeatedly absorb UV radiation. uvabsorber.comirochemical.com Triazine-based UV absorbers offer several advantages, including high heat resistance, excellent compatibility with various polymers, and broad-spectrum UV protection, particularly in the UVB range. uvabsorber.compartinchem.com

| Triazine UV Absorber Type | Key Features | Compatible Polymers |

| Hydroxyphenyltriazine (HPT) | High thermal stability, effective in high-temperature processing. partinchem.com | Polycarbonate (PC), Polyesters (PET, PBT), Polymethyl methacrylate (B99206) (PMMA), Nylon, PVC, ABS. sarex.compartinchem.com |

| Reactive Triazine UV Absorbers | Can be chemically bonded to the polymer chain, preventing migration and loss. irochemical.com | Polymers with active sites such as hydroxyl groups. irochemical.com |

Development of Chemical Sensors

The ability of this compound and its derivatives to selectively bind with metal ions has led to their application in the development of chemical sensors. The nitrogen and sulfur atoms in their structure can act as coordination sites for various metal ions, resulting in a detectable signal change.

Triazine-based molecules have been designed as chemosensors for the detection of a range of metal ions, including heavy metals. researchgate.netresearchgate.net The binding of a metal ion to the triazine derivative can induce changes in its absorption or fluorescence spectra, forming the basis for colorimetric or fluorometric sensing. researchgate.netresearchgate.net For instance, a novel 2,4-di(2-thiazole)-6-[2-(4-N,N-dimethylamino)phenylethenyl]-1,3,5-s-triazine was synthesized and showed a remarkable change in its absorption spectrum upon binding with Fe³⁺ and Cu²⁺. researchgate.net Similarly, other triazine derivatives have been developed for the selective detection of ions like Zn²⁺, Al³⁺, and Mg²⁺. researchgate.netrsc.org The binding stoichiometry and association constants for these interactions can be determined to quantify the sensor's performance. researchgate.net

| Detected Ion | Sensing Mechanism | Detection Limit | Reference |

| Cu²⁺, Hg²⁺, Fe³⁺ | Colorimetric | Not Specified | researchgate.net |

| Zn²⁺ | Ratiometric Colorimetric & Fluorometric | 1.22 x 10⁻⁷ M | rsc.org |

| Al³⁺ | Turn-on Fluorescence | 0.09 µM | researchgate.net |

Corrosion Inhibition Applications

The presence of heteroatoms (nitrogen and sulfur) and the planar structure of the triazine ring make this compound and its derivatives effective corrosion inhibitors for various metals, particularly steel in acidic environments. researchgate.netjournalspub.infonih.gov These compounds can adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. nih.govscispace.com

The inhibition efficiency of triazine derivatives is dependent on their concentration, the temperature, and the specific molecular structure. journalspub.infobohrium.comnih.gov Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have shown that these compounds can act as mixed-type inhibitors, affecting both anodic and cathodic reactions. researchgate.netpeacta.orgrsc.org The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm. researchgate.netnih.govresearchgate.net Quantum chemical calculations and Monte Carlo simulations have been used to correlate the molecular structure of triazine derivatives with their inhibition efficiency, indicating that the active sites are mainly located on the N and S atoms and the aromatic rings. researchgate.netresearchgate.net

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Concentration |

| 1,3,5-triphenyl-1,3,5-triazinane (TZ) | L-80 Steel | 15% HCl | 90 | 600 ppm researchgate.net |

| 2,4-dihydrazino-6-methoxy-1,3,5-triaizine (DHMeT) | Steel | Acidic Chloride Solution | 95 | 25 ppm nih.gov |

| ST-2 (a synthesized triazine derivative) | Carbon Steel | CO₂-saturated brine | 92.14 | 200 mg/L bohrium.com |

| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) | Low Carbon Steel | 0.5 M HCl | 89 | 300 ppm nih.govresearchgate.net |

Adhesion Promotion in Dental Materials

In the field of dentistry, achieving a durable bond between restorative materials and tooth structure is crucial for the longevity of dental restorations. Triazine derivatives have been investigated as adhesion promoters in dental materials due to their ability to interact with both the dental substrate and the restorative resin. nih.govnih.gov